3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide
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Overview
Description
3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is an organic compound with a complex structure that includes dichlorobenzene and trifluoroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(2,2,2-trifluoroethoxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound is produced efficiently and meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound would yield 3,4-dichlorobenzoic acid and 2-(2,2,2-trifluoroethoxy)ethylamine .
Scientific Research Applications
3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-N-(2,2,2-trifluoroethyl)benzamide
- 2,4-dichloro-N-(3-pyridyl)benzamide
- 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide
Uniqueness
3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is unique due to the presence of both dichlorobenzene and trifluoroethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H10Cl2F3NO2 |
---|---|
Molecular Weight |
316.10 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide |
InChI |
InChI=1S/C11H10Cl2F3NO2/c12-8-2-1-7(5-9(8)13)10(18)17-3-4-19-6-11(14,15)16/h1-2,5H,3-4,6H2,(H,17,18) |
InChI Key |
JLMUEPLDKBLPDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCOCC(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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